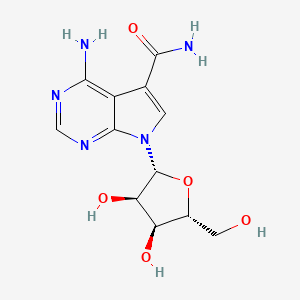![molecular formula C26H29N3O3 B1680841 6-[[1-[2-(2-methylquinolin-5-yl)oxyethyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one CAS No. 420785-70-2](/img/structure/B1680841.png)
6-[[1-[2-(2-methylquinolin-5-yl)oxyethyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one
Overview
Description
SB 649915 is a compound that functions as a serotonin reuptake inhibitor and a 5-hydroxytryptamine 1A and 5-hydroxytryptamine 1B receptor antagonist. It has been investigated for its potential antidepressant and anxiolytic effects. The compound is known for its faster onset of action compared to traditional selective serotonin reuptake inhibitors, which can be attributed to its dual mechanism of action .
Preparation Methods
The synthesis of SB 649915 involves several steps. The existing route to the compound involves coupling quinoline with piperidine. This process was initially lengthy, requiring nine synthetic steps to prepare the piperidine intermediate. two new routes have been identified that deliver the piperidine intermediate in five and two steps, respectively, from readily available materials using novel lithiation and Friedel–Crafts methodology. The latter route was successfully demonstrated at a 5-liter scale to deliver 700 grams of the intermediate .
Chemical Reactions Analysis
SB 649915 undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can occur, leading to the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: The compound’s unique chemical properties make it a valuable tool for studying serotonin reuptake inhibition and receptor antagonism.
Biology: SB 649915 has been used in preclinical models to investigate its effects on serotonin levels and related behaviors.
Medicine: The compound has shown promise as an antidepressant and anxiolytic agent, with a faster onset of action compared to traditional selective serotonin reuptake inhibitors.
Mechanism of Action
SB 649915 exerts its effects by inhibiting the reuptake of serotonin and antagonizing the 5-hydroxytryptamine 1A and 5-hydroxytryptamine 1B receptors. This dual mechanism of action leads to an increase in serotonin levels in the brain, which is thought to be responsible for its antidepressant and anxiolytic effects. The compound behaves as an antagonist at both 5-hydroxytryptamine 1A and 5-hydroxytryptamine 1B receptors in vitro and in vivo, reversing serotonin-induced functional and behavioral responses .
Comparison with Similar Compounds
SB 649915 is unique due to its dual mechanism of action, which combines serotonin reuptake inhibition with receptor antagonism. This results in a faster onset of action compared to traditional selective serotonin reuptake inhibitors. Similar compounds include:
Elzasonan: Another serotonin reuptake inhibitor with a different chemical structure.
LY-367,265: A compound with similar receptor antagonism properties but different pharmacokinetic profiles
SB 649915 stands out due to its combination of properties, making it a promising candidate for further research and development in the field of antidepressant and anxiolytic therapies.
Properties
CAS No. |
420785-70-2 |
|---|---|
Molecular Formula |
C26H29N3O3 |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
6-[[1-[2-(2-methylquinolin-5-yl)oxyethyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C26H29N3O3/c1-18-5-7-21-22(27-18)3-2-4-24(21)31-14-13-29-11-9-19(10-12-29)15-20-6-8-25-23(16-20)28-26(30)17-32-25/h2-8,16,19H,9-15,17H2,1H3,(H,28,30) |
InChI Key |
PJSUYRBCBFPCQW-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)OCCN3CCC(CC3)CC4=CC5=C(C=C4)OCC(=O)N5 |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)OCCN3CCC(CC3)CC4=CC5=C(C=C4)OCC(=O)N5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6-((1-(2-((2-methylquinolin-5-yl)oxy)ethyl)piperidin-4-yl)methyl)-2H-1,4-benzoxazin-3(4H)-one SB-649915 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-carboxy-2,3,4-trihydroxyphenyl)-6-[5-[[(27E)-17-[[6,7,8,11,12,13,22-heptahydroxy-21-(hydroxymethyl)-3,16-dioxo-2,17,20-trioxatetracyclo[16.3.1.04,9.010,15]docosa-4,6,8,10,12,14-hexaen-19-yl]oxycarbonyl]-7,8,9,12,19,36,37,38,41,42,43-undecahydroxy-4,25,33,46-tetraoxo-3,14,21,26,29,32,47-heptaoxaoctacyclo[29.16.0.05,10.011,24.013,22.015,20.034,39.040,45]heptatetraconta-5,7,9,11,13(22),15,17,19,23,27,34,36,38,40,42,44-hexadecaen-30-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoic acid](/img/structure/B1680761.png)


![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B1680766.png)









